1-Methyl-2-ethyl-3-hydroxypyridin-4-one
Description
Properties
IUPAC Name |
2-ethyl-3-hydroxy-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-6-8(11)7(10)4-5-9(6)2/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUAHVPZGNXPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151208 | |
| Record name | 1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115864-73-8 | |
| Record name | 2-Ethyl-3-hydroxy-1-methyl-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115864-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115864738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methyl-2-ethyl-3-hydroxypyridin-4-one involves several synthetic routes. One common method includes the reaction of 2-ethyl-3-hydroxy-1-methyl-1,4-dihydropyridin-4-one with appropriate reagents under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
1-Methyl-2-ethyl-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced hydroxypyridinone derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridinone ring, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-Methyl-2-ethyl-3-hydroxypyridin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-ethyl-3-hydroxypyridin-4-one involves its interaction with molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can modulate the activity of metal-dependent enzymes and proteins . This chelation ability is particularly significant in its therapeutic applications, where it helps in regulating metal ion levels in biological systems .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Analogs :
- CP20 (1,2-dimethyl-3-hydroxypyridin-4-one) : Smaller alkyl groups (methyl at 1- and 2-positions).
- CP94 (1,2-diethyl-3-hydroxypyridin-4-one) : Larger substituents (ethyl at 1- and 2-positions).
- CP117 (1-(2'-trimethylacetoxyethyl)-2-ethyl-3-hydroxypyridin-4-one) : Bulky ester substituent at 1-position.
Octanol-Water Partition Coefficients (KOW):
| Compound | Substituents | KOW (Relative Lipophilicity) |
|---|---|---|
| 1,2-Dimethyl analog (L3) | 1-CH3, 2-CH3 | Lower (more hydrophilic) |
| 1-Ethyl-2-methyl (L4) | 1-C2H5, 2-CH3 | Intermediate |
| 1,2-Diethyl analog | 1-C2H5, 2-C2H5 | Higher (more lipophilic) |
The target compound’s intermediate lipophilicity (between L3 and diethyl analogs) enhances membrane permeability while maintaining sufficient aqueous solubility for systemic distribution .
Metabolic Pathways
- CP20 : Undergoes extensive phase II metabolism (85% O-glucuronidation in humans), with 10.5% excreted unchanged in rats .
- 1-Methyl-2-ethyl-3-hydroxypyridin-4-one : Expected to exhibit mixed metabolism—moderate glucuronidation (similar to CP20) and possible ethyl-group hydroxylation (less than CP94 due to shorter chain). This balance may reduce biliary excretion compared to CP94, favoring renal clearance .
Comparative Metabolite Recovery in Rats :
| Compound | Unchanged Parent (%) | Glucuronide (%) | Hydroxylated Metabolite (%) |
|---|---|---|---|
| CP20 | 10.5 | 44 | 1 (O-methylation) |
| CP94 | 6.9 | 13.8 | 40 (2-(1-hydroxyethyl)) |
| CP117 | <10 (oral) | 6.5–13.7 | 69.7 (hydrolyzed to CP102) |
The target compound’s metabolic profile may resemble CP117 in terms of glucuronidation but avoid extensive hydrolysis due to the absence of ester groups .
Pharmacokinetics
Iron Chelation Efficacy
Hydroxypyridinones bind Fe(III) via the 3-hydroxy-4-keto motif. Substituent effects:
- CP20 : High selectivity but moderate lipophilicity limits tissue penetration.
- CP94 : Enhanced lipophilicity improves membrane crossing but reduces solubility.
- This compound : Balances Fe(III) affinity (log β ~19) and bioavailability. The ethyl group may enhance hydrophobic interactions with iron-binding proteins compared to methyl analogs .
Biological Activity
1-Methyl-2-ethyl-3-hydroxypyridin-4-one, also known as MEHP, is a pyridinone derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including its roles in metal ion chelation, antimicrobial properties, and anticancer effects.
- Chemical Formula: C_8H_11NO
- Molecular Weight: 151.18 g/mol
- CAS Number: 115864-73-8
The structure of MEHP allows it to interact with various biological targets, making it a subject of interest in both pharmacological and biochemical research.
The biological activity of MEHP is primarily attributed to its ability to chelate metal ions, which is crucial for modulating the activity of metal-dependent enzymes and proteins. This chelation can influence several biochemical pathways, contributing to its therapeutic effects.
Key Mechanisms
- Metal Ion Chelation: MEHP forms stable complexes with metal ions such as iron and copper, which can help in managing conditions related to metal overload, such as hemochromatosis.
- Antimicrobial Activity: The compound exhibits significant antibacterial properties against various pathogens by disrupting their metabolic processes.
- Anticancer Properties: Preliminary studies suggest that MEHP may inhibit the proliferation of cancer cells through mechanisms that are still being elucidated.
Antimicrobial Activity
MEHP has been studied for its effectiveness against several bacterial strains. Research indicates that it demonstrates notable antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 75 µg/mL |
These findings highlight the potential of MEHP as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that MEHP can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 226 |
| A549 (lung cancer) | 242.52 |
The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest, although the precise molecular mechanisms require further investigation.
Case Study: Metal Ion Chelation in Iron Overload Disorders
A study explored the efficacy of MEHP in a model of iron overload. The results indicated that MEHP significantly reduced iron levels in the liver and improved histological outcomes compared to control groups. The mechanism was attributed to its chelation properties, which facilitated iron excretion and reduced oxidative stress.
Research Findings: Coordination Complexes
Research involving the synthesis of metal complexes with MEHP has shown enhanced biological activities compared to the free ligand. For instance, zinc(II) complexes of MEHP exhibited improved antibacterial properties due to increased stability and solubility.
Q & A
Q. How can researchers optimize the synthesis of 1-Methyl-2-ethyl-3-hydroxypyridin-4-one to improve yield and purity?
- Methodological Answer : The synthesis of pyridinone derivatives typically involves multi-step reactions. Key steps include:
-
Core structure formation : Start with cyclization of precursor molecules (e.g., aminocrotonates) under reflux conditions using ethanol or DMF as solvents .
-
Functional group introduction : Use catalysts like p-toluenesulfonic acid (PTSA) for methyl/ethyl group incorporation .
-
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the compound. Monitor purity via HPLC with UV detection (λ = 254 nm) .
-
Critical parameters : Reaction temperature (70–90°C), pH control (neutral to slightly acidic), and anhydrous conditions to avoid hydrolysis .
Example Reaction Conditions Solvent: Ethanol, reflux (80°C) Catalyst: PTSA (5 mol%) Yield: 65–75% Purity: >95% (HPLC)
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and hydroxyl group presence. For example, the hydroxyl proton typically appears as a broad singlet at δ 10–12 ppm .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm, O-H stretch at ~3200 cm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 181.085) .
- Purity : Combine HPLC with diode-array detection (DAD) and LC-MS for quantitative analysis .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) over 24 hours .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Pyridinones typically degrade above 200°C .
- Light sensitivity : Conduct accelerated stability studies under UV light (λ = 365 nm) to simulate long-term storage .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response studies : Use in vitro assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across a concentration range (0.1–100 µM). Compare IC values to identify therapeutic windows .
- Target specificity : Perform molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase) vs. human kinases. Validate with enzyme inhibition assays .
- Experimental controls : Include reference compounds (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) to benchmark activity .
Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomic profiling : Treat model organisms (e.g., C. elegans or cell lines) with the compound and perform RNA-seq to identify differentially expressed genes .
- Metabolomic analysis : Use LC-MS to track changes in metabolic pathways (e.g., TCA cycle intermediates) .
- In vivo models : Administer the compound to Sprague-Dawley rats (dose: 10–50 mg/kg) and evaluate pharmacokinetics (C, t) via blood sampling .
Q. How to design experiments for evaluating metal-chelating properties, given its hydroxypyridinone scaffold?
- Methodological Answer :
- Spectrophotometric titration : Mix the compound with Fe/Cu salts in acetate buffer (pH 5.5). Monitor absorbance changes at λ = 450 nm to determine binding constants .
- Computational modeling : Use DFT calculations (software: Gaussian 09) to predict chelation sites and binding energies .
- Biological relevance : Test iron-chelating efficacy in cell cultures by measuring ferritin levels via ELISA .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility screening : Use shake-flask method in solvents (water, DMSO, ethanol) at 25°C. Quantify via UV-Vis calibration curves .
- pH adjustment : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) to assess ionization effects .
- Co-solvent systems : Explore PEG-400/water mixtures to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
